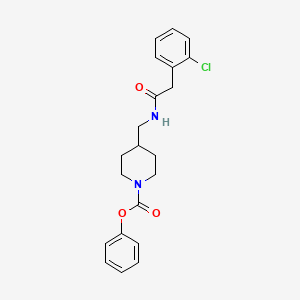

Phenyl 4-((2-(2-chlorophenyl)acetamido)methyl)piperidine-1-carboxylate

Description

Properties

IUPAC Name |

phenyl 4-[[[2-(2-chlorophenyl)acetyl]amino]methyl]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23ClN2O3/c22-19-9-5-4-6-17(19)14-20(25)23-15-16-10-12-24(13-11-16)21(26)27-18-7-2-1-3-8-18/h1-9,16H,10-15H2,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGKILYWLSOIUKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)CC2=CC=CC=C2Cl)C(=O)OC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl 4-((2-(2-chlorophenyl)acetamido)methyl)piperidine-1-carboxylate typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization. One common method involves the reaction of 2-chlorophenylacetic acid with piperidine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the amide bond. The resulting intermediate is then reacted with phenyl chloroformate to introduce the phenyl ester group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Phenyl 4-((2-(2-chlorophenyl)acetamido)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert certain functional groups within the molecule.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, such as alkyl or aryl groups.

Scientific Research Applications

Pharmacological Applications

1. Antihistamine Activity

The primary application of Phenyl 4-((2-(2-chlorophenyl)acetamido)methyl)piperidine-1-carboxylate is its role as an antihistamine. Cetirizine, the active form of this compound, is widely used to treat allergic conditions such as:

- Allergic rhinitis

- Chronic urticaria

- Allergic conjunctivitis

Studies indicate that cetirizine effectively blocks H1 receptors, reducing symptoms associated with histamine release in allergic responses .

2. Neurological Research

There is emerging interest in the effects of cetirizine on neurological conditions. Research suggests that its antihistaminic properties may extend to modulating neurotransmitter systems involved in anxiety and depression. For instance, a study indicated that cetirizine could potentially alleviate anxiety-like behaviors in animal models .

Medicinal Chemistry

1. Synthesis and Derivatives

The synthesis of this compound involves various chemical reactions that enhance its bioactivity. The compound can be synthesized through the reaction of piperidine derivatives with acetamides and carboxylic acids, yielding products with improved pharmacokinetic properties .

2. Structure-Activity Relationship (SAR) Studies

Research into the structure-activity relationship of this compound has revealed that modifications to its piperidine ring can significantly affect its potency and selectivity for histamine receptors. This has led to the development of new derivatives with enhanced efficacy against allergic reactions .

Case Studies

1. Clinical Efficacy in Allergic Conditions

A clinical trial involving cetirizine demonstrated significant improvements in patients suffering from seasonal allergic rhinitis compared to placebo groups. Patients reported reduced sneezing, nasal congestion, and itching after treatment with cetirizine over a four-week period .

2. Impact on Quality of Life

Another study assessed the impact of cetirizine on the quality of life for patients with chronic urticaria. Results indicated that patients experienced a marked improvement in their daily functioning and overall well-being when treated with cetirizine compared to those receiving standard care without antihistamines .

Data Tables

| Application Area | Description | Examples/Results |

|---|---|---|

| Antihistamine Activity | Treatment for allergies and related conditions | Effective in reducing symptoms of allergic rhinitis |

| Neurological Research | Potential effects on anxiety and depression | Alleviation of anxiety-like behaviors in models |

| Medicinal Chemistry | Synthesis methods and derivative development | Enhanced bioactivity through structural modifications |

| Clinical Efficacy | Demonstrated effectiveness in clinical trials | Significant symptom relief in allergic patients |

| Quality of Life Impact | Improvement in daily functioning for chronic urticaria patients | Enhanced quality of life reported |

Mechanism of Action

The mechanism of action of Phenyl 4-((2-(2-chlorophenyl)acetamido)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s amide and ester functionalities allow it to form hydrogen bonds and other interactions with biological molecules, potentially inhibiting or modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

To contextualize this compound, we compare it with structurally related analogs based on available evidence. Key differences in substituents, stereochemistry, and functional groups significantly influence physicochemical properties and biological activity.

Table 1: Structural Comparison of Piperidine Derivatives

Key Observations

The ester group at the 1-position distinguishes it from carboxylic acid derivatives (e.g., 4-Piperidinecarboxylic Acid Hydrochloride), impacting solubility and bioavailability.

Biological Relevance: The thiazolidine-containing compound in features a β-lactam-like structure, suggesting antibiotic or enzyme-inhibitory properties. In contrast, the target compound lacks such fused bicyclic systems, implying divergent mechanisms of action . The benzyl and phenylamino groups in ’s compound may confer affinity for aromatic-binding pockets in enzymes, but its role as an intermediate limits direct pharmacological comparisons .

Stereochemical Complexity :

- While the target compound’s stereochemistry is unspecified, analogs like the thiazolidine derivative in emphasize the critical role of chiral centers in biological activity (e.g., β-lactamase inhibition) .

Research Findings and Limitations

Pharmacokinetic and Pharmacodynamic Data

No direct studies on the target compound’s ADME (Absorption, Distribution, Metabolism, Excretion) or toxicity are available. However, inferences can be drawn:

Biological Activity

Phenyl 4-((2-(2-chlorophenyl)acetamido)methyl)piperidine-1-carboxylate, a compound featuring a piperidine core, has garnered attention for its potential biological activities. This article reviews the current knowledge regarding its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Structure and Properties

The molecular structure of this compound can be depicted as follows:

- Molecular Formula : C₁₈H₁₈ClN₃O₂

- Molecular Weight : 345.80 g/mol

This compound contains a piperidine ring substituted with various functional groups that contribute to its biological activity.

Pharmacological Effects

This compound exhibits several pharmacological properties:

-

Antimicrobial Activity :

- Studies have shown that derivatives of piperidine can exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, modifications on the piperidine ring have been linked to enhanced antimicrobial efficacy, with minimum inhibitory concentration (MIC) values indicating strong activity against pathogens such as Staphylococcus aureus and Escherichia coli .

- Antiparasitic Activity :

- CNS Activity :

The mechanisms underlying the biological activities of this compound are diverse:

- Inhibition of Enzymatic Pathways : The presence of specific functional groups allows the compound to inhibit key enzymes involved in bacterial cell wall synthesis and metabolic pathways in parasites.

- Receptor Modulation : The piperidine structure facilitates interaction with various receptors in the central nervous system, potentially leading to therapeutic effects in mood disorders and anxiety .

Antimicrobial Studies

A study evaluating a series of piperidine derivatives found that modifications at specific positions significantly increased antibacterial potency. For example, a derivative with a chloro substituent demonstrated an MIC value as low as 0.0039 mg/mL against S. aureus, showcasing its potential as an effective antimicrobial agent .

Antiparasitic Research

In vivo studies using mouse models have illustrated the efficacy of piperidine derivatives against malaria. One study reported a 30% reduction in parasitemia when tested against Plasmodium berghei at a dosage of 40 mg/kg, indicating substantial antiparasitic activity .

Data Tables

Q & A

Q. Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Analyze splitting patterns in ¹H-NMR to confirm stereochemistry at the piperidine C4 position. For example, coupling constants (J-values) between axial/equatorial protons (~3–4 Hz vs. ~10–12 Hz) can indicate chair conformation stability .

- High-Resolution Mass Spectrometry (HRMS) : Use ESI-HRMS to confirm the molecular formula (e.g., [M+H]⁺ or [M+Na]⁺ adducts) with an error margin <5 ppm.

- Infrared Spectroscopy (IR) : Identify key functional groups (e.g., C=O stretch at ~1680–1720 cm⁻¹ for the carbamate and amide groups) .

Advanced: How can reaction conditions be optimized to minimize by-products during synthesis?

Q. Methodological Answer :

- Temperature Control : Maintain temperatures below 0°C during acylation to prevent over-reaction or racemization.

- Protecting Group Strategy : Use tert-butyl carbamate (Boc) as a temporary protecting group for the piperidine nitrogen to avoid undesired side reactions at the secondary amine site. Deprotection with HCl/dioxane ensures clean conversion .

- Chromatographic Monitoring : Employ TLC or HPLC (C18 column, acetonitrile/water gradient) to track reaction progress and isolate intermediates .

Advanced: What analytical approaches resolve contradictions in spectral data for stereoisomers?

Q. Methodological Answer :

- Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak IA) with hexane/isopropanol mobile phases to separate enantiomers. Compare retention times with authentic standards .

- NOESY NMR : Detect spatial proximity between the 2-chlorophenyl group and piperidine protons to confirm relative stereochemistry. For example, cross-peaks between the acetamido methyl group and axial piperidine protons suggest a specific conformation .

Advanced: How can impurities be identified and quantified in batch samples?

Q. Methodological Answer :

- LC-MS/MS : Perform targeted analysis using a QTOF mass spectrometer to detect trace impurities (e.g., hydrolyzed carbamate or unreacted intermediates). Compare fragmentation patterns with reference libraries .

- Quantitative ¹H-NMR (qNMR) : Use an internal standard (e.g., 1,3,5-trimethoxybenzene) to quantify major impurities. Integrate unique proton signals (e.g., tert-butyl group at δ 1.4 ppm in Boc-protected impurities) .

Advanced: What strategies improve the compound’s stability in solution during biological assays?

Q. Methodological Answer :

- Solvent Selection : Use anhydrous DMSO for stock solutions to prevent hydrolysis of the carbamate group. Avoid aqueous buffers with pH >7, which accelerate degradation.

- Light and Temperature Control : Store solutions at –20°C in amber vials to mitigate photolytic cleavage of the chlorophenyl group .

- Stability-Indicating Assays : Monitor degradation via UPLC-PDA at 254 nm, using a BEH C18 column (1.7 µm) and 0.1% formic acid/acetonitrile gradient .

Advanced: How can computational methods predict the compound’s pharmacokinetic properties?

Q. Methodological Answer :

- Molecular Dynamics (MD) Simulations : Model the compound’s interaction with cytochrome P450 enzymes (e.g., CYP3A4) to predict metabolic sites.

- ADMET Prediction Tools : Use SwissADME or ADMETlab to estimate logP (lipophilicity), blood-brain barrier penetration, and hERG channel inhibition risks. Validate with experimental logD₇.₄ measurements (shake-flask method) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.